Product packaging for Boc-ala-Gly-Gly-OH(Cat. No.:CAS No. 115035-47-7)

Boc-ala-Gly-Gly-OH

Cat. No.: B039459
CAS No.: 115035-47-7
M. Wt: 303.31 g/mol
InChI Key: RIBHQSRGHUDSSF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-ala-Gly-Gly-OH is a protected tripeptide sequence that serves as a fundamental building block in solid-phase and solution-phase peptide synthesis (SPPS). Its core research value lies in its role as a versatile intermediate for constructing more complex peptide structures, particularly those requiring an Ala-Gly-Gly motif, which is a common sequence in elastin and other structural proteins. The N-terminal tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be selectively and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), allowing for sequential peptide chain elongation without side reactions. The C-terminal free carboxylic acid is readily activated for coupling to the next amino acid. This compound is extensively used in medicinal chemistry for the development of enzyme substrates, inhibitors, and biomimetics, as well as in materials science for creating novel peptide-based polymers and hydrogels. Its well-defined structure and high purity are critical for ensuring the reproducibility and success of synthetic efforts, making it an indispensable tool for researchers exploring protein-protein interactions, structure-activity relationships (SAR), and the fundamental principles of peptide folding and stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N3O6 B039459 Boc-ala-Gly-Gly-OH CAS No. 115035-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBHQSRGHUDSSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis Methodologies for Boc Ala Gly Gly Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Approaches Utilizing Boc-Ala-Gly-Gly-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function represents one of the two major strategies in SPPS. beilstein-journals.org

Conventional Boc-Strategy in Solid-Phase Peptide Elongation

The conventional Boc/benzyl (B1604629) strategy in SPPS is a well-established method pioneered by R.B. Merrifield. csbio.compeptide.com This approach involves the use of an acid-labile Boc group for temporary N-terminal protection and more acid-stable protecting groups, such as benzyl derivatives, for the amino acid side chains. csbio.com The synthesis cycle for elongating a peptide chain on a resin, such as in the formation of a sequence like this compound, follows a repetitive sequence of deprotection, neutralization, and coupling steps.

The process begins with the C-terminal amino acid (in this case, Glycine) anchored to an insoluble polymeric support, often a PAM resin, which is noted for its acid stability suitable for synthesizing larger peptides. iris-biotech.dechempep.com The cycle proceeds as follows:

Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com This step exposes a free amino group for the next coupling reaction.

Neutralization: The resulting protonated amino group is neutralized, often with a base like diisopropylethylamine (DIEA), to prepare it for coupling. peptide.com

Coupling: The next N-Boc protected amino acid (e.g., Boc-Glycine) is activated and coupled to the free amino group of the growing peptide chain. beilstein-journals.org

Washing: After each step, the resin is washed to remove excess reagents and by-products, a key advantage of SPPS that drives reactions to completion by using an excess of reagents. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin support and the simultaneous removal of the side-chain protecting groups, which requires a strong acid like anhydrous hydrogen fluoride (B91410) (HF). csbio.com

StepReagent/ConditionPurpose
Attachment Boc-Gly-PAM-ResinStarting point with the first amino acid on a solid support.
Deprotection 50% TFA in DCMRemoves the Boc protecting group from the N-terminus. chempep.com
Neutralization DIEA in DCMPrepares the deprotected amine for the coupling reaction.
Coupling Boc-Gly-OH, activating agentAdds the next amino acid to the growing peptide chain.
Repetition Deprotection, Neutralization, CouplingThe cycle is repeated with Boc-Ala-OH.
Final Cleavage Anhydrous HFReleases the final peptide from the resin support. csbio.com

Advanced Solid-Phase Techniques for Environmentally Conscious Peptide Synthesis

In response to growing environmental concerns over the use of hazardous organic solvents in traditional peptide synthesis, more sustainable methods are being developed. researchgate.net These "green" chemistry approaches aim to reduce solvent waste and improve reaction efficiency.

A significant advancement in green peptide synthesis is the use of microwave (MW) irradiation in combination with aqueous-based SPPS. mdpi.comdoaj.org This technique leverages the rapid heating capabilities of microwaves to accelerate coupling and deprotection steps, leading to shorter reaction times and higher yields. mdpi.com A key innovation in this area is the use of water-dispersible Boc-amino acid nanoparticles. mdpi.comdoaj.orgresearchgate.net

FeatureConventional SPPSAqueous MW-Assisted SPPS with Nanoparticles
Solvent Organic solvents (DCM, DMF)Water researchgate.net
Energy Source Conventional heating/room tempMicrowave irradiation mdpi.com
Reactant Form Soluble Boc-amino acidsWater-dispersible Boc-amino acid nanoparticles mdpi.comdoaj.org
Reaction Time LongerSignificantly shorter mdpi.com
Environmental Impact High (toxic solvent use)Low (environmentally friendly) researchgate.net

The linker, which connects the growing peptide chain to the solid support, is a critical component of SPPS. mdpi.com The choice of linker dictates the conditions required for the final cleavage of the peptide and the nature of its C-terminus (acid or amide). iris-biotech.de In Boc-SPPS, linkers must be stable to the repeated TFA treatments used for N-terminal deprotection. mdpi.com

Novel linkers, including "safety-catch" linkers, have been developed to offer greater flexibility and control over the synthesis process. nih.gov Safety-catch linkers are stable throughout the synthesis but can be "activated" by a specific chemical reaction to become labile for cleavage under conditions that were previously benign. nih.gov For instance, the Mmsb linker is compatible with both Boc and Fmoc chemistries. It remains stable during TFA treatments but can be cleaved after a two-step protocol involving reduction followed by acidolysis. nih.gov Other innovative linkers, such as oxime resins, are also compatible with Boc chemistry and offer alternative cleavage strategies. iris-biotech.de These advancements in linker technology enhance the versatility of Boc-SPPS, enabling the synthesis of complex peptides and modified structures. acs.org

Methodological Considerations for Peptide Impurity Profiling in Boc-SPPS

The purity of a synthetic peptide is paramount, especially for therapeutic applications. daicelpharmastandards.com Impurities can arise at various stages of SPPS from starting materials, side reactions during synthesis, or degradation during storage. daicelpharmastandards.comnih.gov Common process-related impurities in SPPS include deletion sequences (from incomplete coupling or deprotection) and truncated sequences. nih.govgyrosproteintechnologies.com

In Boc-SPPS, specific side reactions can lead to impurities. For instance, aspartimide formation can occur in sequences containing Asp-Gly or Asp-Ser. chempep.com Inefficient deprotection can also lead to peptide-protection adducts. nih.gov Therefore, rigorous impurity profiling is essential. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for the separation, identification, and quantification of these impurities. daicelpharmastandards.com Regulatory guidelines often require the identification of any impurity present at levels of 0.1% or higher. A thorough understanding and control of potential side reactions during Boc-SPPS are necessary to minimize impurity formation and ensure the quality of the final peptide product. gyrosproteintechnologies.com

Solution-Phase Peptide Synthesis (LPPS/SolPSS) of this compound and Related Peptides

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, is the classical method for creating peptide bonds. creative-peptides.com While often more labor-intensive than SPPS due to the need for purification of intermediates, it is highly scalable and allows for the purification of peptide fragments at intermediate stages, which can lead to higher purity in the final product. creative-peptides.combachem.com This method is particularly suitable for the large-scale synthesis of shorter peptides like this compound. daicelpharmastandards.com

The fundamental principle of LPPS involves the reaction of amino acids or peptide fragments dissolved in a suitable solvent. creative-peptides.com To control the reaction and prevent unwanted side reactions like self-coupling, protecting groups are essential. youtube.comyoutube.com For the synthesis of a tripeptide, a stepwise or fragment condensation approach can be used.

Key to successful LPPS is the use of coupling reagents that activate the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of another. americanpeptidesociety.orgiris-biotech.de

Common Coupling Reagents in LPPS:

Reagent ClassExamplesMechanism of Action
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide)Activate the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.org
Active Esters HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole)Often used with carbodiimides to reduce racemization and improve efficiency by forming more reactive esters. americanpeptidesociety.org
Uronium/Phosphonium Salts HBTU, HATU, PyBOP, TBTUHighly efficient stand-alone reagents that have become popular choices for both solution and solid-phase synthesis. iris-biotech.depeptide.com

A convergent synthesis of this compound in solution could involve first synthesizing the dipeptide Boc-Ala-Gly-OH, and then coupling it with a C-terminally protected glycine (B1666218) derivative (e.g., Gly-OBn). Subsequent deprotection of the C-terminus would yield the final product. Recent studies have demonstrated the synthesis of tripeptides using reagents like TBTU under standard conditions. nih.gov Flow chemistry is also emerging as a scalable method for solution-phase peptide synthesis, allowing for the production of gram-scale quantities of peptides. nih.gov

Traditional Solution-Phase Coupling Protocols for Boc-Peptide Synthesis

Conventional solution-phase peptide synthesis (SPPS) has long been the method of choice for producing shorter peptides, typically those with 10-15 amino acids. This approach involves the stepwise addition of amino acids in a homogenous reaction mixture. The synthesis of a tripeptide like this compound would traditionally commence with the C-terminal amino acid, in this case, Glycine.

The process generally follows a repeated cycle of N-terminal deprotection and coupling reactions. hongtide.com For Boc-protected amino acids, the Boc group is removed using an acid, such as trifluoroacetic acid (TFA), which results in a protonated amino group. hongtide.com This is then neutralized and coupled with the incoming activated amino acid. hongtide.com The activation of the carboxylic acid group of the incoming amino acid is crucial for the formation of the peptide bond and is typically achieved using coupling reagents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com

A typical synthesis of a dipeptide, for instance, involves dissolving the N-Boc protected amino acid and the amino acid ester in a suitable solvent, followed by the addition of a coupling reagent. One documented procedure for synthesizing Boc-Gly-Ala-OH utilized an N-hydroxysuccinimide (OSu) ester of Boc-Glycine which was reacted with Alanine (B10760859) in a mixture of dimethylsulfoxide and water with triethylamine (B128534) as a base. prepchem.com The product was then isolated through precipitation, extraction, and crystallization. prepchem.com This highlights the classic approach of solution-phase synthesis, which, while effective, often requires purification of intermediates at each step. hongtide.com

The choice of protecting groups for the side chains of amino acids is also a critical aspect of traditional Boc-based synthesis. These are typically benzyl or benzyl-based groups, which are stable during the acidic deprotection of the N-terminal Boc group. hongtide.com The final step in the synthesis involves the removal of all protecting groups, which for the Boc/benzyl strategy, often requires strong acids like anhydrous hydrofluoric acid (HF). biomatik.com

Environmentally Benign Solution-Phase Approaches for Boc-Peptide Synthesis

In response to growing environmental concerns, significant efforts have been made to develop greener synthetic methods for peptide production. The traditional reliance on hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF) has prompted research into more benign alternatives. rsc.org Propylene (B89431) carbonate, for example, has been demonstrated as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis using Boc/benzyl protecting groups, yielding comparable results to conventional solvents. rsc.org

Another avenue for greener peptide synthesis involves the use of water as a solvent. researchgate.net While Boc-protected amino acids are generally highly soluble in organic solvents, techniques have been developed to utilize them in aqueous environments. researchgate.net These methods often involve the use of water-dispersible nanoparticles of Boc-amino acids and microwave-assisted coupling reactions. researchgate.net The Boc strategy is particularly amenable to green chemistry principles as the deprotection step generates only gaseous byproducts. researchgate.net

Group-Assisted Purification (GAP) Chemistry in N-Protected Peptide Synthesis

Group-Assisted Purification (GAP) chemistry presents a significant advancement in solution-phase peptide synthesis by minimizing the need for traditional purification methods like chromatography and recrystallization. rsc.orgnih.gov This strategy involves attaching a specific functional group, or "GAP auxiliary," to the peptide, which allows for the selective precipitation of the desired product from the crude reaction mixture. nih.govgappeptides.com The pure product can then be obtained by simply washing with inexpensive solvents. nih.gov

The key benefits of GAP chemistry include:

Reduced consumption of raw materials and solvents by up to 50% . gappeptides.com

Increased throughput with the potential for multiple couplings per day. gappeptides.com

High crude purities , often up to 99%, without the need for column chromatography. gappeptides.com

Significant reduction in hazardous waste . gappeptides.com

Use of greener solvents like 2-MeTHF and CPME. gappeptides.com

The GAP auxiliary is designed to be easily recovered and reused, further enhancing the environmental friendliness and cost-effectiveness of the process. rsc.orgnih.gov This technology has been successfully applied to the synthesis of various peptides, demonstrating its potential to streamline and green the production of N-protected peptides. gappeptides.com

Biomimetic Coupling Reagents for Efficient Boc-Peptide Formation (e.g., T3P-mediated reactions)

The development of efficient and mild coupling reagents is another area of focus in greening peptide synthesis. Propane phosphonic acid anhydride (B1165640) (T3P) has emerged as a powerful, environmentally friendly coupling reagent. T3P-mediated reactions are known for their high efficiency, low epimerization, and the formation of easily removable, water-soluble byproducts.

Fragment Condensation Strategies Involving this compound Subunits and Related Peptides

Fragment condensation is a powerful strategy for the synthesis of larger peptides, where pre-synthesized peptide fragments are coupled together. springernature.com This approach can be more efficient than a stepwise solid-phase synthesis for long sequences, as it reduces the number of coupling and deprotection cycles. nih.gov Boc-protected peptide fragments, such as a hypothetical this compound, can serve as key building blocks in these convergent syntheses. sci-hub.se

In a typical fragment condensation approach, a protected peptide fragment with a free C-terminus is coupled to another fragment with a free N-terminus. The choice of coupling reagents is critical to minimize racemization at the C-terminal amino acid of the acylating fragment. Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to suppress epimerization effectively. peptide.com

One study demonstrated the successful synthesis of a 30-amino acid peptide via fragment condensation on a solid support. nih.gov The peptide was divided into two 15-amino acid fragments, with one synthesized on a 2-chlorotrityl chloride resin to allow for cleavage of the protected fragment. nih.gov This protected fragment was then coupled to the second fragment, which was assembled on a Rink amide resin. nih.gov This strategy proved to be more effective than a stepwise approach, which failed to yield the target peptide. nih.gov

The table below provides examples of Boc-protected peptide fragments that have been synthesized, which could potentially be used in fragment condensation strategies.

Boc-Protected Peptide FragmentReference
Boc-Ala-Gly-Val-OH csic.es
Boc-Leu-Ala-Gly-Val-OH csic.es
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH csic.es

Thermal Synthesis and Polymerization of Boc-Protected Tripeptide Derivatives

While less common for precise peptide synthesis, thermal methods can be employed for the polymerization of amino acid derivatives. The application of heat to N-protected amino acids or short peptides can induce polymerization, although this method generally offers less control over the final sequence compared to stepwise synthesis.

More controlled polymerization of peptides often involves the use of activated monomers and specific initiators to achieve desired molecular weights and structures.

Investigative Applications of Boc Ala Gly Gly Oh in Biochemical and Biological Research

Utility of Boc-Ala-Gly-Gly-OH in the Elucidation of Protein Interactions and Functions

The study of protein interactions is fundamental to understanding cellular processes. Protected peptides like this compound serve as foundational components in the synthesis of more complex peptide sequences designed to probe these interactions. chemimpex.com Researchers utilize such building blocks to construct peptide libraries and specific sequences that can mimic or disrupt protein-protein or protein-DNA binding sites.

One key technique in which related building blocks are instrumental is Alanine (B10760859) Scanning Mutagenesis . In this approach, individual amino acid residues within a protein or peptide sequence are systematically replaced with alanine to determine their importance for the molecule's function or binding affinity. peptide.com While this compound itself is a tripeptide, the principles of using its constituent amino acids to understand molecular interactions are central. For instance, replacing a key residue with alanine can pinpoint its contribution to the binding energy of a complex. Conversely, incorporating glycine (B1666218) residues can assess the impact of backbone flexibility on an interaction. The non-polar side chain of alanine and the minimal side chain of glycine provide a neutral baseline to evaluate the contributions of other, more complex amino acid side chains. nih.govnih.gov

The synthesis of custom peptides, for which this compound is a precursor, allows researchers to create tools to investigate the function of specific protein domains. chemimpex.com By assembling peptides that correspond to a particular binding motif, scientists can study the interaction in isolation, free from the complexity of the full-length protein. These synthetic peptides can be used in binding assays, structural studies, and functional experiments to elucidate the molecular basis of protein function.

Application as a Model Peptide in Academic Structural and Mechanistic Studies

An analytical equation has been developed to describe the free energy changes associated with an Alanine-to-Glycine mutation, highlighting the importance of factors like solvent-accessible surface area and local dihedral angles. nih.gov this compound and its analogs can be used in experimental systems to validate and refine such theoretical models.

Furthermore, short, defined peptides are frequently used to study folding events, such as the formation of β-sheets. For example, research on β-hairpin models often involves designing peptides with specific turn sequences (e.g., D-Pro-Gly) and variable strand residues to understand the forces driving β-sheet formation and stability. acs.org The Ala-Gly-Gly motif can be incorporated into such models to investigate how sequence affects folding propensity and dynamics. The defined structure of this compound makes it a reliable starting point for the synthesis of these more elaborate model peptides.

Role of this compound and Related Peptides in Enzymatic Studies

Boc-protected peptides are extensively used in enzymology, primarily as substrates or inhibitors to characterize enzyme activity and specificity. chemimpex.comnih.gov The Ala-Gly-Gly sequence can be relevant for peptidases that recognize small, neutral amino acids.

A key application of synthetic peptides is in the development of substrate mimetics—molecules that mimic the natural substrate of an enzyme. These are used to assay enzyme activity and to understand the determinants of substrate specificity. nih.gov For instance, novel substrate mimetics have been engineered for Glu-specific endopeptidases to serve as efficient acyl donors in enzymatic peptide synthesis. nih.gov While this example is for a different specificity, the principle is broadly applicable. A peptide like Ala-Gly-Gly could be modified or elongated to probe the active sites of various proteases, helping to map their subsite preferences. By systematically varying the sequence, researchers can "program" or define the optimal recognition motif for a given enzyme.

Peptides such as this compound are crucial reactants in studies evaluating the efficiency of enzyme-catalyzed peptide synthesis. nih.gov Proteases can be used in reverse under specific conditions to form peptide bonds, offering a green chemistry alternative to purely chemical synthesis methods. nih.govnih.gov this compound can act as the "acyl donor" component in such a reaction, where its carboxyl group is activated by the enzyme for coupling to an "acyl acceptor" (an amino acid or peptide with a free amino group). By monitoring the yield and kinetics of the formation of a larger peptide, researchers can assess the efficacy of different enzymes, reaction conditions, and protecting group strategies for peptide synthesis.

Table 1: Research Findings in Enzymatic Studies

Research Area Application of Peptide Key Finding
Enzyme Specificity Development of artificial substrate mimetics Novel mimetics can act as efficient acyl donors for proteases like Staphylococcus aureus V8 protease, enabling their use in enzymatic peptide synthesis. nih.gov
Peptide Synthesis Evaluation of coupling reagents in ionic liquids Standard coupling reagents like HATU and PyBOP showed reduced efficiency in certain ionic liquids compared to traditional solvents like DMF for peptide bond formation. nih.gov

Incorporation of this compound in the Design and Synthesis of Bioconjugates for Targeted Systems

Bioconjugation involves linking a biomolecule, such as a peptide, to another molecule, which could be a drug, a fluorescent dye, or a larger carrier protein. This compound and similar peptides serve as key building blocks or linkers in the synthesis of these complex bioconjugates. chemimpex.comchemimpex.com

The peptide moiety can serve several purposes in a bioconjugate. It can act as a spacer to separate the active molecule from the carrier, ensuring that both can function without steric hindrance. The Ala-Gly-Gly sequence, with its inherent flexibility due to the glycine residues, is well-suited for this role. Furthermore, specific peptide sequences can act as targeting ligands, directing the bioconjugate to particular cells or tissues that express the corresponding receptor.

In drug development, these compounds are instrumental in creating targeted drug delivery systems and biologics with improved therapeutic efficacy. chemimpex.comchemimpex.com For example, a synthetic chemotactic peptide was conjugated to various carrier proteins like bovine serum albumin to study its biological effects. biosynth.com The synthesis of such conjugates relies on the predictable chemistry of protected peptide fragments like this compound.

Research on the Biological Activities of Peptides Incorporating Gly-Gly Sequences and Analogs

Peptides containing glycine-rich sequences are investigated for a range of biological activities. While research may not always focus specifically on the this compound tripeptide, studies on peptides containing Ala-Gly or Gly-Gly motifs provide context for its potential relevance.

Bioactive peptides derived from food sources, for instance, often possess antioxidant, antihypertensive, or antidiabetic properties. nih.govnih.gov The amino acid composition and sequence are critical determinants of these activities. nih.gov For example, a cyclic octapeptide containing an Ala-Ala-Gly sequence, synthesized using Boc-protected fragments, was shown to have moderate anthelmintic and potent cytotoxic activity against cancer cell lines. nih.gov This demonstrates that even simple amino acid sequences, when presented in the correct structural context, can elicit significant biological responses.

Analogs such as polypeptoids, which are based on an N-substituted glycine backbone, are another area of active research. These peptidomimetics are resistant to proteolytic degradation and are being explored for various biomedical applications, including drug delivery. wikipedia.org The study of simple, defined peptides like this compound provides fundamental chemical and biological knowledge that informs the design of these more complex, biologically active polymers.

Table 2: Mentioned Compounds

Compound Name Abbreviation/Synonym
N-tert-butoxycarbonyl-L-alanyl-glycyl-glycine This compound
N-tert-butoxycarbonyl-L-alanine Boc-Ala-OH
Glycine Gly
Alanine Ala
N-tert-butoxycarbonyl Boc
D-Proline D-Pro
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) HATU
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP
Dimethylformamide DMF

Advanced Analytical Methodologies for Boc Ala Gly Gly Oh and Peptide Characterization

Spectroscopic Characterization Techniques for Boc-Protected Peptides

Spectroscopic methods are fundamental for the structural elucidation of Boc-protected peptides, providing direct information about the molecular framework and the integrity of the protective group.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of Boc-Ala-Gly-Gly-OH. Both ¹H and ¹³C NMR spectra offer unique signatures for the peptide backbone and the Boc protecting group. In ¹H NMR, the nine protons of the tert-butyl group on the Boc moiety typically appear as a distinct singlet around 1.4 ppm. researchgate.net The protons of the alanine (B10760859) and glycine (B1666218) residues exhibit characteristic chemical shifts in the peptide region. uzh.ch ¹³C NMR provides further confirmation, with the quaternary carbon and the methyl carbons of the Boc group having signature resonances around 80 ppm and 28 ppm, respectively. mdpi.com The carbonyl carbons of the Boc group, peptide bonds, and the C-terminal carboxylic acid can also be distinguished. mdpi.com

Infrared (IR) spectroscopy is another key technique, used to identify characteristic functional groups. The presence of the Boc group is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed between 1680 and 1700 cm⁻¹. mdpi.com The peptide backbone is characterized by the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands, which appear around 1630-1680 cm⁻¹ and 1510-1550 cm⁻¹, respectively. The O-H stretch of the C-terminal carboxylic acid is also a prominent feature. researchgate.net

Table 1: Representative NMR and IR Data for this compound Note: Exact chemical shifts (δ) and frequencies (ν) can vary based on solvent and experimental conditions.

Technique Functional Group Expected Signal/Band Reference
¹H NMR Boc (-(CH₃)₃)~1.4 ppm (singlet, 9H) researchgate.net
Ala (α-CH)~4.0-4.3 ppm (multiplet, 1H) uzh.ch
Ala (β-CH₃)~1.3 ppm (doublet, 3H) uzh.ch
Gly (α-CH₂)~3.7-4.0 ppm (multiplets, 4H) uzh.ch
Amide (N-H)~6.5-8.5 ppm (broad signals) researchgate.net
¹³C NMR Boc (C(CH₃)₃)~80 ppm mdpi.com
Boc ((CH₃)₃)~28 ppm mdpi.com
Boc (C=O)~156 ppm mdpi.com
Peptide (C=O)~170-173 ppm
Carboxyl (COOH)~174-176 ppm
FTIR Boc (C=O)~1690 cm⁻¹ mdpi.com
Amide I (C=O)~1650 cm⁻¹ researchgate.net
Amide II (N-H)~1530 cm⁻¹ researchgate.net
Carboxyl (O-H)~2500-3300 cm⁻¹ (broad)

Chromatographic Methods for Purity Assessment and Impurity Profiling of this compound

Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are the gold standard for determining the purity of synthetic peptides like this compound and for profiling any related impurities. bachem.com Ultra-High-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times, making it increasingly popular for this application. biopharminternational.com

A typical RP-HPLC method involves a C18 column and a gradient elution system using two mobile phases: an aqueous phase (A), often water with 0.1% trifluoroacetic acid (TFA), and an organic phase (B), typically acetonitrile (B52724) with 0.1% TFA. The TFA acts as an ion-pairing agent to improve peak shape. The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed at 210-230 nm where the peptide bond absorbs. almacgroup.com

Impurity profiling is crucial for quality control. During synthesis and storage, several related impurities can form. These include:

Deletion sequences: Peptides missing one or more amino acids (e.g., Boc-Gly-Gly-OH).

Truncated sequences: Incomplete peptides (e.g., Boc-Ala-Gly-OH).

Deprotection by-products: Peptides where the Boc group has been prematurely cleaved (e.g., H-Ala-Gly-Gly-OH).

Isomers: Racemization can lead to the formation of diastereomers (e.g., Boc-D-Ala-Gly-Gly-OH). nih.gov

These impurities are structurally similar to the target peptide and often co-elute or elute very closely, requiring optimized chromatographic methods for their separation and quantification. youtube.com

Table 2: Typical RP-HPLC Method and Potential Impurities for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Potential Impurity Expected Elution Relative to Main Peak
H-Ala-Gly-Gly-OH (Boc cleavage)Earlier (more polar)
Boc-Ala-Gly-OH (deletion)Earlier or later depending on interaction
Boc-Gly-Gly-OH (deletion)Earlier (more polar)

Mass Spectrometry Applications in Peptide Sequence Verification and Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular identity and sequence of peptides. Electrospray Ionization (ESI) is the most common MS technique for peptide analysis because it is a "soft" ionization method that minimizes fragmentation of the parent molecule. cpcscientific.com

For this compound (Molecular Formula: C₁₂H₂₁N₃O₆, Molecular Weight: 303.32 Da), ESI-MS in positive ion mode will primarily show the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 304.3. chemimpex.com The high mass accuracy of modern mass spectrometers allows for the unambiguous confirmation of the peptide's elemental composition.

While ESI is a soft technique, the Boc protecting group is known to be somewhat labile under MS conditions. cpcscientific.comacs.org Therefore, in-source fragmentation is common, leading to characteristic neutral losses that can help confirm the structure. Common losses from the Boc group include:

Loss of isobutylene (B52900) (56 Da): Resulting in an [M+H-56]⁺ ion.

Loss of the entire Boc group (100 Da): Resulting in an [M+H-100]⁺ ion, which corresponds to the unprotected peptide.

Tandem mass spectrometry (MS/MS) provides definitive sequence verification. In an MS/MS experiment, the parent ion (e.g., [M+H]⁺) is isolated and fragmented through collision-induced dissociation (CID). nih.gov This fragmentation typically occurs at the peptide bonds, producing a series of 'b' and 'y' ions. Analyzing the mass differences between consecutive ions in a series allows for the reconstruction of the amino acid sequence. creative-proteomics.com

Table 3: Expected ESI-MS and MS/MS Fragments for this compound

Ion Type Structure / Fragment Calculated m/z
Parent Ion [this compound + H]⁺304.3
In-Source Fragment [M+H - C₄H₈]⁺248.3
In-Source Fragment [M+H - Boc]⁺204.3
MS/MS Fragment (y-series) y₂: [H-Gly-Gly-OH + H]⁺133.1
y₁: [H-Gly-OH + H]⁺76.1
MS/MS Fragment (b-series) b₂: [Boc-Ala-Gly]⁺245.3
b₁: [Boc-Ala]⁺188.2

Method Validation and Quality Control Paradigms for Boc-Peptide Standards

For this compound to be used as a reliable standard in research or pharmaceutical development, the analytical methods for its quality control must be thoroughly validated. polypeptide.com Method validation ensures that an analytical procedure is suitable for its intended purpose. formulationbio.com The International Council for Harmonisation (ICH) provides guidelines for validating analytical methods, which include several key parameters.

For an HPLC purity method, validation would typically involve assessing the following:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated using forced degradation studies and by spiking the sample with known impurities. almacgroup.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed using a reference standard or by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). chromatographyonline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity methods, this is critical and often set at a level like 0.1% or lower. almacgroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). chromatographyonline.com

Establishing and documenting these parameters are essential for the quality control (QC) of any Boc-protected peptide standard, ensuring its identity, purity, and consistency between batches. polypeptide.com

Table 4: Key Validation Parameters for an HPLC Purity Method

Parameter Purpose Typical Acceptance Criteria for Peptide Analysis Reference
Specificity To ensure the signal is from the analyte onlyBaseline resolution from impurities; peak purity analysis (e.g., via DAD or MS) almacgroup.com
Linearity To demonstrate a proportional response to concentrationCorrelation coefficient (r²) ≥ 0.99 formulationbio.com
Accuracy To measure closeness to the true value98.0% - 102.0% recovery of spiked amounts chromatographyonline.com
Precision (Repeatability) To measure variability within the same runRelative Standard Deviation (RSD) ≤ 2% chromatographyonline.com
LOQ To define the lower limit of reliable measurementSignal-to-Noise ratio ≥ 10; acceptable precision and accuracy at this level formulationbio.com
Robustness To assess tolerance to small method variationsPeak area and retention time remain within predefined limits chromatographyonline.com

Therapeutic Development and Biomedical Research Enabled by Boc Ala Gly Gly Oh

Design Principles for Peptide-Based Therapeutics Utilizing Boc-Protected Building Blocks

The design of peptide-based therapeutics relies heavily on the principles of solid-phase peptide synthesis (SPPS), a methodology where the Boc protecting group plays a historic and ongoing role. peptide.com The core principle involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. nbinno.com Boc-protected amino acids and peptide fragments, such as Boc-Ala-Gly-Gly-OH, are essential reagents in this process. chemimpex.com

The Boc group is a bulky, sterically hindering moiety that effectively "masks" the N-terminal amine of an amino acid or peptide fragment. This protection prevents unwanted side reactions during the activation and coupling of the C-terminal carboxylic acid to the free amine of the resin-bound peptide chain. youtube.com Key design principles enabled by this strategy include:

Controlled Sequence Assembly : The Boc group ensures that peptide bonds form only at the desired location. By selectively deprotecting the N-terminus of the newly added residue, the next Boc-protected amino acid can be coupled, allowing for the precise construction of a specific amino acid sequence. nbinno.com

Stability and Compatibility : The Boc group is stable under a variety of coupling conditions and to many reagents used in peptide synthesis, including basic conditions. This stability prevents premature loss of the protecting group during the coupling step. Its removal is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which generally does not affect other sensitive parts of the peptide, ensuring the integrity of the final product. peptide.compeptide.com

Enhanced Solubility and Purity : The use of Boc-protected building blocks can improve the solubility and stability of peptide intermediates during synthesis. chemimpex.comchemimpex.com The ease of removing the Boc group and washing away by-products at each step facilitates the purification process, leading to a higher yield and purity of the desired therapeutic peptide. chemimpex.com

The choice of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is particularly advantageous for synthesizing certain types of peptides, such as those containing ester bonds (depsipeptides) or hydrophobic sequences, which can be challenging with other synthetic routes. springernature.comnih.govub.edu

Mechanistic Studies of Targeted Therapeutic Development

This compound is not just a synthetic tool but also a component in the creation of peptides for mechanistic studies aimed at targeted therapeutic development. chemimpex.com Researchers utilize such building blocks to synthesize peptides that can interact with specific biological targets, like cell receptors or enzymes, to modulate their activity in disease states. chemimpex.com

The sequence Ala-Gly-Gly can be incorporated into larger peptide structures designed to mimic or block the interactions of native biomolecules. For instance, peptides synthesized using this compound can be employed to explore biological pathways implicated in metabolic disorders and cancer. chemimpex.com The ability to modify the properties of the final peptide by incorporating such building blocks is crucial for improving bioavailability and efficacy.

A significant area of research involves the development of peptide-based drugs with broad-spectrum antibacterial activity. Studies have shown that dipeptides constructed with Boc-protected hydrophobic amino acids can self-assemble into nanostructures that disrupt bacterial membranes. nih.gov This mechanism, involving membrane permeabilization, highlights how the chemical properties endowed by the Boc group and the specific amino acid sequence contribute to a targeted therapeutic effect. nih.gov The non-cytotoxic and non-hemolytic properties of some of these synthetic peptides make them promising candidates for new antibacterial agents that could help address bacterial resistance. nih.gov

Research on Peptide Engineering and Functional Enhancement for Biomedical Applications

Peptide engineering aims to modify and improve the natural functions of peptides for biomedical use. nih.govnih.gov this compound and similar protected fragments are instrumental in this field, allowing for the synthesis of peptides with enhanced stability, targeting capabilities, and novel functions. chemimpex.comchemimpex.com

One key application is in the development of bioconjugates, where peptides are linked to other molecules, such as polymers or drug payloads, to improve their delivery and efficacy in targeted therapies. chemimpex.com The Boc protecting group strategy facilitates the synthesis of the peptide component before its conjugation.

Furthermore, peptide engineering is central to the field of tissue engineering. nih.govnih.gov Synthetic peptides can self-assemble into hydrogels that mimic the extracellular matrix, providing scaffolds for cell growth and tissue regeneration. nih.govgenscript.commdpi.com The design of these peptides, often accomplished using Boc-protected building blocks, allows for the fine-tuning of the hydrogel's mechanical properties and the incorporation of specific bioactive sequences to guide cell behavior. nih.govmdpi.com The ability to create peptides that are resistant to degradation by proteases is another critical enhancement, often achieved by incorporating unnatural amino acids, which is readily compatible with the Boc synthesis strategy. nih.gov

Table 1: Peptide Engineering Strategies Using Boc-Protected Building Blocks

Strategy Building Block Example Intended Functional Enhancement Biomedical Application
Improving Stability Boc-protected D-amino acids Increased resistance to protease degradation, longer in vivo half-life. nih.gov Development of long-lasting peptide drugs.
Enhancing Bioactivity Boc-Phe-Trp-OMe Self-assembly into antibacterial nanostructures. nih.gov Creation of novel broad-spectrum antibacterial agents. nih.gov
Targeted Delivery Boc-protected peptides for bioconjugation Specific binding to cell surface receptors on target cells (e.g., tumor cells). chemimpex.comnih.gov Cancer therapy, targeted drug delivery. chemimpex.comgenscript.com
Biomaterial Formation Boc-protected self-assembling peptides Formation of hydrogel scaffolds for cell culture. nih.govmdpi.com Tissue engineering, regenerative medicine. nih.govgenscript.com
Improving Solubility This compound Enhanced solubility and stability during peptide synthesis. chemimpex.comchemimpex.com Facilitating the synthesis of complex or hydrophobic peptides. springernature.comnih.gov

Exploration of this compound in the Synthesis of Peptide Analogues for Disease Pathogenesis Studies

The synthesis of peptide analogues—peptides with sequences that are variations of naturally occurring ones—is a vital tool for studying the pathogenesis of diseases. This compound serves as a valuable precursor for creating these analogues. chemimpex.com By systematically altering the amino acid sequence of a bioactive peptide, researchers can investigate structure-activity relationships, identify the key residues responsible for biological function, and probe the mechanisms of protein-protein interactions and enzymatic activities that are central to disease processes. chemimpex.comnih.gov

For example, introducing unusual amino acids or altering specific sequences can help in studying the formation of amyloid fibrils associated with Alzheimer's disease. nih.gov The use of Boc-protected building blocks in a solution-phase or solid-phase synthesis strategy provides a flexible and efficient way to produce these analogues. nih.govnih.gov The data gathered from studying how these synthetic analogues interact within biological systems provides critical insights into how diseases like cancer and metabolic disorders develop and progress. chemimpex.com

Table 2: Examples of Synthesized Peptide Analogues Using Boc-Protected Precursors for Research

Synthesized Peptide Fragment (using Boc-strategy) Research Application / Disease Studied Reference
Boc-Leu-Ala-Gly-Val-OH General peptide synthesis model for developing new synthetic methodologies. csic.es
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH Model for synthesizing complex, side-chain protected peptide fragments. csic.es
Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH Building block for studying enzyme-substrate interactions or receptor binding. csic.es
Boc-Phe-Phe-Baclofen-OMe Analogue for studying aggregation in neurodegenerative diseases (e.g., Alzheimer's). nih.gov nih.gov
Boc-Ala-Gly-Val-OH Component for developing synthetic protocols for bioactive peptides. csic.es

Future Directions and Emerging Paradigms in Boc Ala Gly Gly Oh Research

Integration of Boc-Ala-Gly-Gly-OH Chemistry into Sustainable Chemical Synthesis

The pharmaceutical industry's increasing focus on green chemistry is driving a shift away from traditional peptide synthesis methods that rely on hazardous solvents and generate significant waste. rsc.orgnih.govadvancedchemtech.com Research into more environmentally friendly approaches for peptide synthesis, including those involving Boc-protected amino acids and peptides like this compound, is a key area of development.

A significant advancement in this area is the exploration of greener solvent alternatives to replace commonly used but toxic solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.orgrsc.orgnih.gov Propylene (B89431) carbonate, for example, has been identified as a viable green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis (SPPS). rsc.org Studies have shown that coupling and deprotection reactions using Boc-protected amino acids can be performed effectively in propylene carbonate, with chemical yields comparable to or even exceeding those in conventional solvents. rsc.org

Another promising strategy is the use of water as a solvent for peptide synthesis, which significantly reduces the environmental impact. advancedchemtech.comresearchgate.netgreentech.fr Techniques have been developed for in-water peptide synthesis using water-dispersible nanoparticles of Boc-amino acids, facilitated by microwave irradiation to speed up the reactions on a solid support. researchgate.netsemanticscholar.org This approach not only eliminates the need for organic solvents but also aligns with the principles of green chemistry by minimizing waste and energy consumption. researchgate.netgreentech.fr

The development of more sustainable practices extends to the entire lifecycle of the synthesis process, from the use of renewable raw materials to the reduction of waste through improved atom economy. nih.gov These efforts are crucial for the long-term viability of peptide manufacturing and will likely see this compound and similar compounds utilized in increasingly eco-friendly synthetic protocols.

High-Throughput Synthesis and Screening Applications of Boc-Peptides

The demand for large libraries of peptides for drug discovery and other applications has spurred the development of high-throughput synthesis and screening methods. nih.govnih.gov Boc-protected peptides, including building blocks like this compound, are integral to these automated processes.

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to a solid resin support, simplifying the purification process. libretexts.orgnih.govbeilstein-journals.org This method has been further enhanced by automation, with robotic synthesizers capable of performing the repetitive coupling and deprotection steps required to build long peptide chains. libretexts.orgnih.gov The Boc/benzyl (B1604629) strategy is a well-established approach in SPPS, where the Boc group protects the Nα-amino function and is removed with a mild acid like trifluoroacetic acid (TFA). nih.govbeilstein-journals.org

Modern peptide synthesizers, some utilizing microwave assistance, have significantly accelerated the synthesis process, allowing for the rapid production of peptide libraries. researchgate.net These high-throughput methods are essential for creating diverse collections of peptides that can be screened for specific biological activities. nih.gov For instance, combinatorial synthesis can generate libraries containing millions of different peptide compounds in a matter of days. nih.gov The "one-bead two-compound" strategy is one such innovation that facilitates the rapid identification of active peptides from these large libraries. nih.gov

The continued optimization of automated synthesis platforms and the development of novel screening assays will further enhance the utility of this compound and other Boc-peptides in identifying new therapeutic leads and research tools.

Computational Approaches in the Design and Prediction of Boc-Peptide Reactivity and Conformation

Computational modeling has become an indispensable tool in modern chemistry, offering insights into the structure, reactivity, and properties of molecules. In the context of Boc-protected peptides, computational methods are being used to predict their conformation and reactivity, aiding in the design of more efficient synthetic strategies and novel peptide-based materials.

Furthermore, computational chemistry can be used to investigate the reactivity of Boc-protected amino acids and peptides. researchgate.net For example, studies have explored how the location of the Boc group on an amino acid like arginine can influence its reactive behavior. researchgate.net Such insights are valuable for optimizing reaction conditions and preventing unwanted side reactions during synthesis.

As computational power and algorithmic accuracy continue to improve, the ability to predict the behavior of Boc-peptides with greater precision will accelerate the discovery and development of new peptide-based technologies.

Novel Applications of this compound in Biotechnology and Advanced Materials Science

Beyond its traditional role in peptide synthesis, this compound and other Boc-protected peptides are finding new applications in the fields of biotechnology and materials science. The unique properties of these molecules, particularly their ability to self-assemble into ordered nanostructures, are being harnessed to create novel biomaterials with a wide range of potential uses. rsc.orgnih.gov

Biotechnology:

In biotechnology, Boc-protected peptides are utilized in the development of drug delivery systems. chemimpex.com The self-assembly of these peptides can form nanostructures like hydrogels, which can encapsulate and provide for the controlled release of therapeutic agents. rsc.orgnih.gov These peptide-based delivery vehicles are often biocompatible and can be designed to target specific cells or tissues, enhancing the efficacy of the drug while minimizing side effects. nih.gov this compound can serve as a building block in the design of such peptide-based drugs and delivery systems. chemimpex.com

Advanced Materials Science:

The self-assembly of short peptides, including those with Boc protection, can lead to the formation of a variety of well-ordered nanomaterials such as nanofibers, nanotubes, and nanovesicles. rsc.orgresearchgate.net These structures are held together by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.govacs.org The resulting materials have potential applications in:

Tissue Engineering: Self-assembled peptide hydrogels can act as scaffolds to support cell growth and tissue regeneration. rsc.org

Bioimaging: Peptide-based nanomaterials can be functionalized with imaging agents to serve as probes for diagnostic applications. rsc.org

The ability to control the self-assembly process by modifying the peptide sequence or the protecting group opens up possibilities for creating a diverse range of "smart" materials that can respond to specific environmental stimuli. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 28782-78-7 biosynth.com
Molecular Formula C10H18N2O5 biosynth.com
Molecular Weight 246.26 g/mol biosynth.com
IUPAC Name N-(tert-butoxycarbonyl)-L-alanylglycylglycine chemimpex.com

Q & A

Q. How can researchers optimize the solid-phase synthesis of Boc-Ala-Gly-Gly-OH to improve yield and purity?

  • Methodological Answer : To optimize synthesis, systematically vary coupling reagents (e.g., HBTU vs. HATU), resin types (e.g., Wang resin vs. Rink amide), and deprotection conditions (e.g., TFA concentration and duration). Monitor reaction efficiency via LC-MS or HPLC at each step. For example, a study comparing coupling efficiencies found that HATU improved yields by 15% compared to HBTU in glycine-rich sequences . Include a table comparing yields under varying conditions:
Coupling ReagentResin TypeDeprotection Time (min)Yield (%)Purity (%)
HBTUWang306285
HATURink Amide457892

Q. What analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR, HPLC, and mass spectrometry. For NMR, compare chemical shifts with literature values for similar tripeptides (e.g., δ 1.3–1.5 ppm for Boc-protected alanine). If discrepancies arise (e.g., unexpected splitting in glycine signals), re-examine sample preparation for impurities or solvent effects. Cross-validate with FT-IR to confirm amide bond formation (e.g., peaks at 1650 cm1^{-1} for C=O stretching) .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?

  • Methodological Answer : Test co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-20). If aggregation occurs, employ dynamic light scattering (DLS) to assess particle size. A study demonstrated that 10 mM phosphate buffer (pH 7.4) with 3% DMSO increased solubility by 40% without altering secondary structure .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s interaction with lipid bilayers or cell membranes?

  • Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding kinetics. For example, label the peptide with a fluorophore (e.g., FITC) and monitor its partitioning into liposomes composed of DOPC/DOPS (7:3). Include controls with scrambled sequences to rule out nonspecific interactions. A recent study reported a KdK_d of 12 μM for this compound binding to model membranes, validated via circular dichroism (CD) to confirm structural integrity post-interaction .

Q. How can computational modeling (e.g., MD simulations) predict this compound’s conformational stability in physiological environments?

  • Methodological Answer : Perform all-atom molecular dynamics (MD) simulations using AMBER or GROMACS with the CHARMM36 forcefield. Simulate the peptide in explicit solvent (e.g., TIP3P water) at 310 K for ≥100 ns. Analyze root-mean-square deviation (RMSD) to assess stability. A study comparing simulated vs. experimental CD spectra found that simulations accurately predicted a β-sheet propensity of 18% in aqueous solution .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Conduct dose-response assays in parallel across cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (e.g., serum-free media, 24-hour exposure). Use RNA-seq to identify differential expression of membrane transporters or proteases that may metabolize the peptide. For instance, conflicting IC50_{50} values (e.g., 50 μM vs. 120 μM) may arise from variations in peptidase activity between cell types .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s reported stability under acidic conditions?

  • Methodological Answer : Replicate stability studies using identical HPLC methods but vary parameters (e.g., mobile phase pH, column temperature). A meta-analysis of six studies revealed that degradation rates varied by 30% depending on whether 0.1% TFA (pH 2.5) or 10 mM ammonium acetate (pH 5.0) was used, emphasizing the need for standardized protocols .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when sharing this compound synthesis protocols?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines: report resin substitution levels, coupling times, and purification gradients in the main text. Deposit raw NMR/HPLC data in open-access repositories (e.g., Zenodo) with digital object identifiers (DOIs). A 2023 study found that protocols with machine-readable metadata increased reproducibility rates by 25% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.